molecular formula C25H34O7 B1237955 Clavulone II

Clavulone II

Cat. No.: B1237955
M. Wt: 446.5 g/mol
InChI Key: QXSYLWTUKSQQCP-VZCZYXORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavulone II is a clavulone, a methyl ester and an acetate ester. It has a role as an antineoplastic agent.

Scientific Research Applications

Anticancer Mechanisms

Clavulone II, a coral cyclopentenone prostaglandin analog, exhibits cytotoxic effects against various cancer cells. A study by Huang et al. (2005) focused on its mechanisms in human acute promyelocytic leukemia HL-60 cells. They discovered that this compound induces apoptosis through the modulation of caspases and Bcl-2 family proteins, alongside G1 arrest of the cell cycle due to the down-regulation of cyclin D1 expression (Yu-Chun Huang et al., 2005). Additionally, Honda et al. (1985) demonstrated its selective antiproliferative and cytotoxic activities in leukemic cells over other cancer or normal cells (A. Honda et al., 1985).

Antiviral Properties

Bader et al. (1991) studied this compound's antiviral activity against vesicular stomatitis virus in mouse fibroblasts. They found that it inhibited viral replication at concentrations significantly lower than those required for cytotoxicity (T. Bader et al., 1991).

Effect on Myocardial Cells

Honda et al. (1991) explored this compound's effects on cultured myocardial cells from fetal mouse hearts. Their findings suggested a unique positive chronotropic action on these cells, distinct from other cardiac stimulants (A. Honda et al., 1991).

Synthesis and Derivative Studies

Research has also been conducted on the synthesis of this compound derivatives. Iguchi et al. (1989) achieved this through enzymatic hydrolysis and other chemical processes, contributing to the understanding of its structure and potential modifications for therapeutic purposes (K. Iguchi et al., 1989).

Properties

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

methyl (E,4R,7E)-4-acetyloxy-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate

InChI

InChI=1S/C25H34O7/c1-5-6-7-8-9-10-17-25(32-20(3)27)18-16-23(28)22(25)13-11-12-21(31-19(2)26)14-15-24(29)30-4/h9-13,16,18,21H,5-8,14-15,17H2,1-4H3/b10-9-,12-11+,22-13-/t21-,25-/m0/s1

InChI Key

QXSYLWTUKSQQCP-VZCZYXORSA-N

Isomeric SMILES

CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C/C=C/[C@@H](CCC(=O)OC)OC(=O)C)OC(=O)C

SMILES

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C

Synonyms

clavulone II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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